molecular formula C20H23ClN2O3 B5776599 2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(2-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5776599
M. Wt: 374.9 g/mol
InChI Key: HUYOMZQFFDYTEZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group, a methoxyphenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Preparation of 2-chloro-5-methylphenol: This can be achieved through the chlorination of 5-methylphenol under controlled conditions.

    Formation of 2-chloro-5-methylphenoxyacetic acid: This involves the reaction of 2-chloro-5-methylphenol with chloroacetic acid in the presence of a base.

    Coupling with 4-(2-methoxyphenyl)piperazine: The final step involves the coupling of 2-chloro-5-methylphenoxyacetic acid with 4-(2-methoxyphenyl)piperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, automated reaction systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or demethylated compounds. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxyphenylboronic acid
  • 2-Chloro-5-methylphenol
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(2-chloro-5-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone is unique due to its combination of a chlorinated phenoxy group, a methoxyphenyl group, and a piperazine ring

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-15-7-8-16(21)19(13-15)26-14-20(24)23-11-9-22(10-12-23)17-5-3-4-6-18(17)25-2/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYOMZQFFDYTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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